Enhanced Steric Bulk and Lipophilicity from 3,5-Dimethylpyrazole Substitution Compared to Unsubstituted Analog
The 3,5-dimethyl groups on the pyrazole ring of CAS 2034488-78-1 provide greater steric bulk and lipophilicity (XLogP3 ~1.5–2.5 estimated) compared to the unsubstituted pyrazole analog N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)acetamide (CAS 2034595-26-9, MW 235.31 g/mol, XLogP3 ~0.8–1.5 estimated) . The molecular weight difference is 28.05 g/mol, corresponding to two methyl groups. This increased steric volume is expected to enhance hydrophobic pocket occupancy in kinase ATP-binding sites, a feature leveraged by numerous pyrazole-based kinase inhibitors [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity (XLogP3), steric bulk |
|---|---|
| Target Compound Data | MW 263.36 g/mol; XLogP3 ~1.5–2.5 (estimated); 3,5-dimethyl substitution |
| Comparator Or Baseline | CAS 2034595-26-9: MW 235.31 g/mol; XLogP3 ~0.8–1.5 (estimated); unsubstituted pyrazole |
| Quantified Difference | ΔMW = +28.05 g/mol; ΔXLogP3 ≈ +0.7 to +1.0 |
| Conditions | Computational property prediction; literature precedent for methyl-pyrazole kinase inhibitors |
Why This Matters
The increased lipophilicity and steric bulk directly influence membrane permeability and target binding pocket complementarity, making CAS 2034488-78-1 a better candidate for targets with deep hydrophobic sub-pockets compared to the unsubstituted analog.
- [1] Z. Chen et al. 'Discovery of pyrazole-thiophene derivatives as highly potent, orally active Akt inhibitors.' Journal of Medicinal Chemistry, 2019, 62(20), 9239-9257. View Source
